3-(pyridin-3-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a pyrido[3,2-d]pyrimidine derivative . Pyrido[3,2-d]pyrimidines are a class of compounds that have been studied for their potential as kinase inhibitors .
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidines involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then efficiently derivatized to give the final compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is a fused pyrimidine . This core is substituted with a pyridin-3-ylmethyl group and a 3-(trifluoromethyl)benzyl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their subsequent derivatization .Scientific Research Applications
Synthesis and Chemical Properties
A straightforward synthesis approach for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones starting from 2-chloropyridine-3-carboxylic acid was developed, highlighting the structural diversity and significant variation in biopharmaceutical properties, such as solubility, permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values (Jatczak et al., 2014). This diversity is crucial for the development of compounds with targeted therapeutic effects and improved pharmacokinetics.
Urease Inhibition
Research into 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives has revealed their potential in inhibiting urease activity, which is significant for medical applications such as treating urease-associated gastrointestinal disorders. Among the synthesized compounds, some exhibited moderate to significant activity, with specific compounds showing higher activity compared to standard urease inhibitors (Rauf et al., 2010).
Structural Analysis and Hydrogen Bonding
The structural analysis of benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione revealed how these molecules assemble into chains and form extended ribbons through hydrogen bonding. This detailed structural insight is valuable for designing compounds with desired chemical and physical properties for various applications (Lemmerer & Bourne, 2012).
Antithrombotic Applications
The conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to pyrido[4,3-d]pyrimidine-2,4-diones, which are new antithrombotic compounds, showcases the therapeutic potential of these derivatives. The synthesis process and the resulting compounds with favorable cerebral and peripheral effects underscore the importance of this chemical scaffold in developing antithrombotic therapies (Furrer et al., 1994).
Catalysis and Synthetic Applications
The catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines in water without any catalyst presents an environmentally friendly and efficient method for producing these compounds, which can be crucial for pharmaceutical manufacturing and other chemical industries (Rahmati & Khalesi, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)16-6-1-4-14(10-16)12-27-17-7-3-9-26-18(17)19(29)28(20(27)30)13-15-5-2-8-25-11-15/h1-11H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRWRPNXKPSRRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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